molecular formula C7H12O2 B2894727 (Tetrahydro-pyran-2-yl)-acetaldehyde CAS No. 86266-57-1

(Tetrahydro-pyran-2-yl)-acetaldehyde

Cat. No. B2894727
CAS RN: 86266-57-1
M. Wt: 128.171
InChI Key: GILZHONTPSTKOK-UHFFFAOYSA-N
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Description

“(Tetrahydro-pyran-2-yl)-acetaldehyde” seems to be a chemical compound that contains a tetrahydropyran ring. Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms .


Synthesis Analysis

There are several methods for synthesizing tetrahydropyran derivatives. For instance, a powerful and sustainable multicomponent approach for the synthesis of new highly substituted 4H-pyran derivatives has been described . This process is performed in pure water and uses efficient Et3N as a readily accessible catalyst .


Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives typically includes a six-membered ring with one oxygen atom and five carbon atoms .


Chemical Reactions Analysis

Tetrahydropyran derivatives can be synthesized through various methodologies . For instance, the synthesis of 2-amino-3-cyanopyran derivatives has aroused special attention in recent years, as part of 2-amino-3-cyano-4H-chromenes .

Scientific Research Applications

  • Synthesis of Pyrans and Related Compounds :

    • Miranda et al. (2003) describe a Prins-type cyclization method using homopropargylic alcohol and aldehydes in the presence of FeX(3), yielding 2-alkyl-4-halo-5,6-dihydro-2H-pyrans (Miranda et al., 2003).
    • Das et al. (2007) report the use of Vanadium(III) Chloride (VCl3) for the introduction of Tetrahydrofuran-Based Acetal Protecting Groups for Alcohols, complementing the classical tetrahydro-2H-pyran-2-yl (THP) protocol (Das et al., 2007).
  • Protecting Group Applications :

    • Reese et al. (1970) explored a symmetrical ketal function as an alternative to the tetrahydropyranyl protecting group, leading to the development of 4-methoxy-5,6-dihydro-2H-pyran (Reese et al., 1970).
  • Catalysis and Chemical Reactions :

    • Amirnejad et al. (2013) presented a method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes using anhydrous piperazine as a catalyst (Amirnejad et al., 2013).
    • Zhang et al. (2005) achieved the synthesis of tetrahydro-pyrano[3,4-b]indoles via silicon-directed oxa-Pictet-Spengler cyclizations (Zhang et al., 2005).
  • Synthesis of Substituted Pyrans :

    • Han et al. (2019) developed a method for the stereoselective synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones using an organocatalyzed cascade process (Han et al., 2019).
    • Fráter et al. (2004) discussed the Prins-type cyclization of oxonium ions for synthesizing diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004).
  • Polycyclic Ring Systems :

    • Someswarao et al. (2018) developed a strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives (Someswarao et al., 2018).
    • Brisbois et al. (1997) demonstrated the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran, illustrating various chemical reactions and protecting group formation (Brisbois et al., 1997).
  • DNA Adducts Formation :

    • Wang et al. (2000) identified DNA adducts of acetaldehyde, providing insights into its reactions with DNA (Wang et al., 2000).

Future Directions

The future directions for research on “(Tetrahydro-pyran-2-yl)-acetaldehyde” and related compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields. For instance, the use of tetrahydropyran derivatives has been extended to the cosmetic and agrochemical industry .

properties

IUPAC Name

2-(oxan-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-4-7-3-1-2-6-9-7/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILZHONTPSTKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-pyran-2-yl)-acetaldehyde

Synthesis routes and methods

Procedure details

To a solution of 2-(tetrahydro-pyran-2-yl)-ethanol (53.5 g, 0.41 mol) in dichloromethane (1 L) was added pyridinium chlorochromate (176.8 g, 0.82 mol) in small portions at room temperature. The dark suspension was stirred for 3 h. The mixture was filtered through a short pad of silica gel. The filtrate was concentrated in vacuo and the residue was diluted with n-hexane (400 mL). The mixture was filtered through a short pad of silica gel and the filtrate was concentrated in vacuo to afford (tetrahydro-pyran-2-yl)-acetaldehyde (38 g) as a colorless oil.
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
176.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Citations

For This Compound
3
Citations
RT Clemens - 2009 - search.proquest.com
This dissertation highlights the investigation into the synthesis of C-glycosides and C-furanosides. The first chapter of this dissertation summarizes some of the common synthetic …
Number of citations: 0 search.proquest.com
SV Plummer - 2003 - search.proquest.com
Extracts from the calcareous sponge Leucascandra caveolata collected from waters along the Northeastern coast of New Caledonia yielded the novel marine macrolide …
Number of citations: 2 search.proquest.com
TM Stark - 1999 - search.proquest.com
Multiple component condensations contribute significantly to the strategy of combinatorial chemistry. This dissertation focuses on parallel synthesis strategies using the Ugi reaction. …
Number of citations: 0 search.proquest.com

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